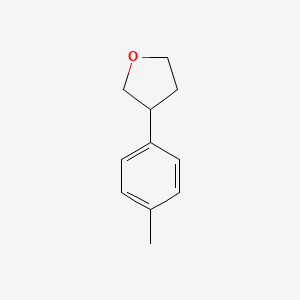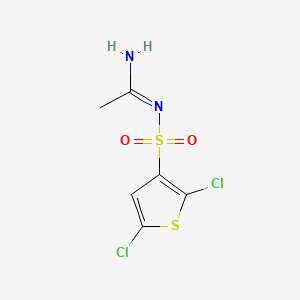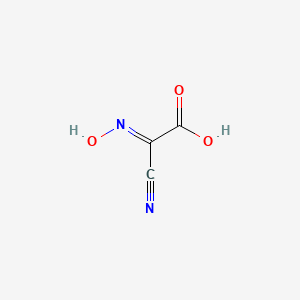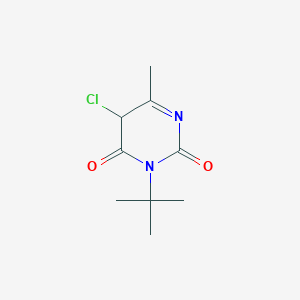
Dimethyl sulphide dichloroborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl sulphide dichloroborane, also known as dichloroborane dimethyl sulphide, is a chemical compound with the molecular formula (CH₃)₂S·BHCl₂. It is a complex formed between dimethyl sulphide and dichloroborane. This compound is known for its use as a reducing agent in organic synthesis, particularly in the reduction of azides to amines.
Métodos De Preparación
Dimethyl sulphide dichloroborane can be synthesized through the reaction of boron trichloride (BCl₃) with dimethyl sulphide ((CH₃)₂S). The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields. The general reaction is as follows:
BCl3+(CH3)2S→(CH3)2S⋅BHCl2
In industrial settings, the production of this compound involves the careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. The compound is usually handled under an inert atmosphere to prevent hydrolysis and oxidation.
Análisis De Reacciones Químicas
Dimethyl sulphide dichloroborane undergoes several types of chemical reactions, including:
-
Reduction Reactions: : It is a highly selective reducing agent, particularly effective in the reduction of organic azides to amines. The reaction proceeds under mild conditions and is highly efficient.
-
Hydroboration Reactions: : The compound can participate in hydroboration reactions, where it adds across carbon-carbon double bonds to form organoboranes.
-
Substitution Reactions: : It can undergo substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include organic azides, alkenes, and various nucleophiles. The major products formed from these reactions are amines, organoboranes, and substituted boranes.
Aplicaciones Científicas De Investigación
Dimethyl sulphide dichloroborane has several applications in scientific research:
-
Chemistry: : It is widely used as a reducing agent in organic synthesis. Its ability to selectively reduce azides to amines makes it valuable in the synthesis of pharmaceuticals and other organic compounds.
-
Biology: : In biological research, it is used to modify biomolecules through reduction reactions, aiding in the study of protein and nucleic acid structures.
-
Medicine: : The compound’s role in the synthesis of amines is crucial for the development of various drugs and therapeutic agents.
-
Industry: : It is used in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism by which dimethyl sulphide dichloroborane exerts its reducing effects involves the transfer of hydride ions (H⁻) from the boron center to the substrate. The molecular targets are typically organic azides, which are reduced to amines. The pathway involves the formation of a boron-nitrogen intermediate, which subsequently undergoes hydrolysis to yield the amine product.
Comparación Con Compuestos Similares
Dimethyl sulphide dichloroborane can be compared with other borane complexes, such as:
-
Borane-tetrahydrofuran (BH₃·THF): : This complex is also used in hydroboration reactions but is less selective compared to this compound.
-
Borane-dimethylamine (BH₃·N(CH₃)₂): : Similar in reactivity but differs in the nature of the ligand, affecting its selectivity and stability.
-
Dibromoborane-dimethyl sulphide (BHBr₂·(CH₃)₂S): : This compound is used for the regioselective opening of epoxides, showcasing different reactivity compared to dichloroborane dimethyl sulphide.
The uniqueness of this compound lies in its high selectivity and mild reaction conditions, making it a preferred choice for specific synthetic applications.
Propiedades
Fórmula molecular |
C2H6BCl2S |
|---|---|
Peso molecular |
143.85 g/mol |
InChI |
InChI=1S/C2H6S.BCl2/c1-3-2;2-1-3/h1-2H3; |
Clave InChI |
WUMWALPZJVFLPG-UHFFFAOYSA-N |
SMILES canónico |
[B](Cl)Cl.CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12327124.png)
![4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline](/img/structure/B12327125.png)


![[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid](/img/structure/B12327131.png)
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12327133.png)
![4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy-](/img/structure/B12327137.png)
![sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate](/img/structure/B12327152.png)
![(4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12327156.png)
![Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12327160.png)
